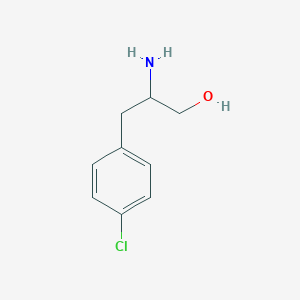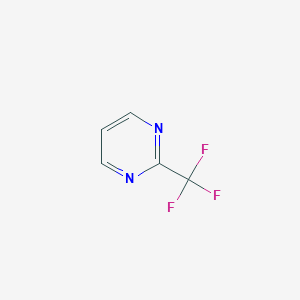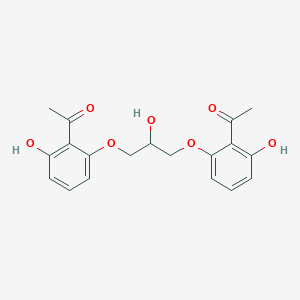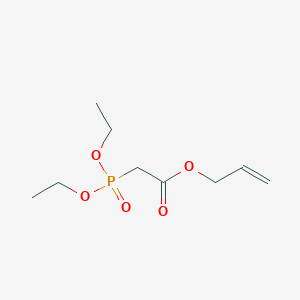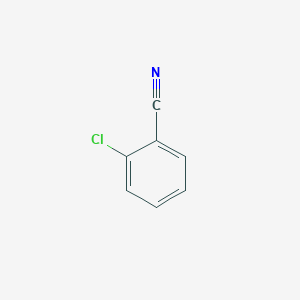![molecular formula C31H36O11 B047999 (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol CAS No. 613684-55-2](/img/structure/B47999.png)
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions. For instance, the synthesis of related compounds like 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione involves crystallization processes and the formation of enolic tautomers (Ng, Othman, & Malek, 1994). Another example is the synthesis of methyl 3-[(2S*)-4,6-dimethoxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1-benzofuran-2-yl]-2-methoxycarbonyl-3-phenylpropionate, which demonstrates the complexity of reactions involving similar compounds (Wang, Li, Ma, & Qin, 2009).
Molecular Structure Analysis
The molecular structure of related compounds can be intricate. For instance, the study of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione revealed two independent enolic tautomers in its structure (Ng, Othman, & Malek, 1994). These structural intricacies are crucial for understanding the compound's properties and reactions.
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse. For example, acid treatment of similar compounds can lead to the formation of various reaction products, indicating their reactivity under different conditions (Li, Lundquist, & Stenhagen, 1996).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization behavior and structural details, are vital. The crystal structure studies of related compounds provide insights into their physical characteristics (Ng, Othman, & Malek, 1994).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are key aspects. Studies on similar compounds, like the acid treatment of birch lignin derivatives, reveal their chemical behavior and potential for various chemical reactions (Li, Lundquist, & Stenhagen, 1996).
Applications De Recherche Scientifique
Enantiomeric Neolignans from Lobelia Chinensis
A study by Chen et al. (2010) isolated enantiomeric neolignans related to the compound from Lobelia Chinensis. Their structures were elucidated using extensive spectroscopic analyses. This research contributes to understanding the chemical composition of Lobelia Chinensis and its potential applications.
Phytochemicals from Sorbus Lanata
Uddin et al. (2013) identified several new phenolic compounds, including ones structurally similar to the given compound, in their study of Sorbus Lanata Uddin et al. (2013). This research sheds light on the plant's chemical profile and potential antioxidant properties.
Neolignans from Myristica Fragrans
Li and Yang (2007) isolated new neolignans from Myristica Fragrans, showing structural similarities to the compound Li and Yang (2007). Their findings contribute to the understanding of Myristica Fragrans' chemical makeup.
Antioxidant Lignans from Broussonetia Papyrifera
Mei et al. (2009) discovered new lignans, including one structurally similar to your compound, in Broussonetia Papyrifera Mei et al. (2009). They demonstrated these compounds' antioxidant activities, suggesting potential therapeutic applications.
Phenolic Compounds from Kokuto
Takara et al. (2003) isolated new phenolic compounds from Kokuto, a non-centrifuged cane sugar, including compounds related to the one Takara et al. (2003). This expands the understanding of Kokuto's chemical profile.
Synthesis of Phenolic Propane-1,2- and 1,3-diols
Tyman and Payne (2006) researched the synthesis of isomeric 3-(hydroxyphenyl)propane-1,2-diols from allylic precursors Tyman and Payne (2006). This research is important for understanding the synthesis processes of related compounds.
New Compounds from Rhododendron Mariae Hance
Guo et al. (2014) isolated new compounds, including neolignans and phenylpropanoids, from Rhododendron Mariae Hance Guo et al. (2014). These findings contribute to the understanding of this plant's chemical constituents.
Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals
Meilert et al. (2004) explored the asymmetric synthesis of polyketide spiroketals, related to the compound of interest Meilert et al. (2004). This research aids in the synthesis and understanding of similar complex molecules.
Propriétés
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+/t21-,27-,28+,29+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGTSCVCJANHX-BVTOZUDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C(=C3)OC)O[C@H](CO)[C@H](C4=CC(=C(C=C4)O)OC)O)OC)/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

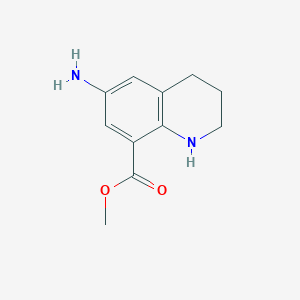
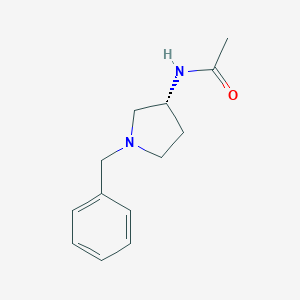
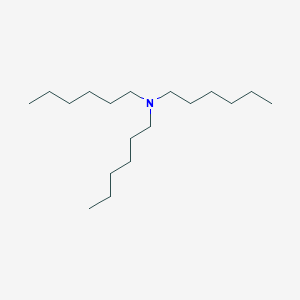
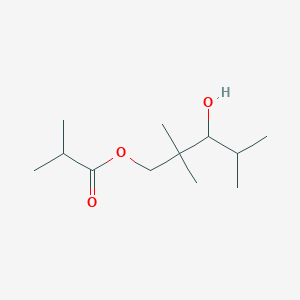
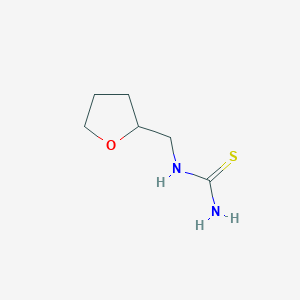
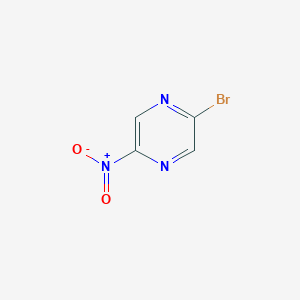
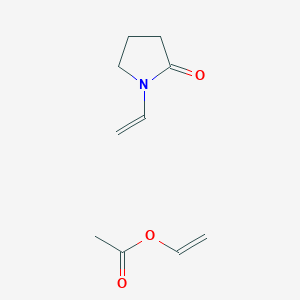
![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)
